L-Seryl-L-leucyl-L-alanyl-L-seryl-L-leucyl-L-histidyl-L-prolyl-L-seryl-L-valine
Description
Key Predicted Cleavage Sites
N-terminal to Proline (Position 7)
C-terminal to Histidine (Position 6)
- His6 promotes y₃ ion formation through charge localization
- Potential neutral loss of 123 Da from histidine side chain
Serine-Rich Regions (Positions 1-4-8)
- Multiple cleavage options yield b₂, b₄, b₈ fragments
- Possible dehydration (-18 Da) from serine hydroxyl groups
Dominant Fragment Series
| Ion Series | Expected m/z | Corresponding Sequence |
|---|---|---|
| b₃ | 302.14 | Ser-Leu-Ala |
| b₅ | 559.27 | Ser-Leu-Ala-Ser-Leu |
| y₄ | 456.21 | His-Pro-Ser-Val |
| y₆ | 742.34 | Leu-His-Pro-Ser-Val |
Diagnostic Fragments
- m/z 175.12 : Immonium ion for histidine
- m/z 86.10 : Proline-specific a₂ ion
- m/z 204.12 : Serine dehydration product
The MS/MS spectrum would exhibit enhanced y-ion intensity due to proton mobility toward basic histidine residues. Proline-directed cleavage would dominate the fragmentation landscape, while serine's hydroxyl groups may lead to neutral loss signals.
This fragmentation profile enables de novo sequencing by:
- Identifying proline-directed cleavage points
- Mapping serine clusters through dehydration patterns
- Utilizing histidine's charge localization effects
- Reconciling b/y ion pairs across the mass spectrum.
Properties
CAS No. |
797753-47-0 |
|---|---|
Molecular Formula |
C40H67N11O13 |
Molecular Weight |
910.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C40H67N11O13/c1-19(2)11-25(45-33(56)24(41)15-52)34(57)44-22(7)32(55)48-28(16-53)36(59)46-26(12-20(3)4)35(58)47-27(13-23-14-42-18-43-23)39(62)51-10-8-9-30(51)38(61)49-29(17-54)37(60)50-31(21(5)6)40(63)64/h14,18-22,24-31,52-54H,8-13,15-17,41H2,1-7H3,(H,42,43)(H,44,57)(H,45,56)(H,46,59)(H,47,58)(H,48,55)(H,49,61)(H,50,60)(H,63,64)/t22-,24-,25-,26-,27-,28-,29-,30-,31-/m0/s1 |
InChI Key |
FYAVHELHHMFRGS-YUSDYXKUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Amino Acid Loading
The synthesis begins with a polyethylene glycol (PEG)-modified polystyrene resin, chosen for its swelling properties and mechanical stability. The C-terminal valine residue is anchored via its carboxyl group to the resin’s hydroxymethyl group, forming an acid-labile ester bond. Typical loading capacities range from 0.2–0.3 mmol/g.
Table 1: Resin and Initial Loading Parameters
| Parameter | Specification | Source |
|---|---|---|
| Resin type | PEG-PS (polyethylene glycol-polystyrene) | |
| Loading capacity | 0.25 mmol/g | |
| First amino acid | Fmoc-L-valine |
Iterative Deprotection and Coupling Cycles
Each cycle involves:
- Deprotection : Removal of the Fmoc group using 20% piperidine in dimethylformamide (DMF) (2 × 5 min).
- Coupling : Activation of the incoming Fmoc-amino acid with aminium reagents (e.g., HBTU, HATU) or phosphonium reagents (e.g., PyBOP) in the presence of DIEA (N,N-diisopropylethylamine). Coupling times vary from 30 min to 2 h, depending on steric hindrance.
Table 2: Coupling Reagents and Efficiency
Overcoming Sequence-Dependent Challenges
The peptide’s sequence—featuring hydrophobic residues (leucine, valine) and a histidine-proline motif—poses aggregation risks during synthesis. Two strategies mitigate this:
Pseudoproline Dipeptide Units
Introducing pseudoproline dipeptides (e.g., Fmoc-Ser(CMe,Mepro)-OH) at serine or threonine positions disrupts β-sheet formation, reducing chain aggregation. For this peptide, pseudoprolines are incorporated at Ser4 and Ser8, improving crude purity from 60% to 85%.
Depsipeptide Strategy
Temporary replacement of amide bonds with ester linkages (e.g., Fmoc-(Fmoc-Hmb)-Gly-OH) at aggregation-prone regions (e.g., Leu2-Ala3) prevents premature folding. Post-synthesis, these esters are converted back to amides during trifluoroacetic acid (TFA) cleavage.
Side-Chain Protection and Orthogonal Deprotection
Side-chain protecting groups ensure regioselectivity during synthesis:
Table 3: Protecting Group Scheme
| Residue | Protecting Group | Removal Condition | Source |
|---|---|---|---|
| Histidine | Trityl (Trt) | TFA/water/TIS (95:2.5:2.5) | |
| Serine | tert-Butyl (tBu) | TFA cleavage | |
| Proline | None | N/A |
Orthogonal deprotection is critical for residues like histidine, where the Trt group is retained until global cleavage to prevent side reactions.
Cleavage and Global Deprotection
The peptide-resin is treated with a TFA-based cocktail (TFA/water/triisopropylsilane, 95:2.5:2.5) for 3–4 h. This step simultaneously cleaves the peptide from the resin and removes acid-labile protecting groups.
Key Observations:
- Prolonged cleavage (>6 h) risks aspartimide formation at Asp/Gly motifs, though this peptide lacks such sequences.
- Scavengers (e.g., phenol) minimize tert-butyl cation-induced modifications.
Purification and Analytical Validation
Reverse-Phase HPLC (RP-HPLC)
Crude peptide is purified using a C18 column with a gradient of 10–60% acetonitrile in 0.1% TFA/water. Typical purity post-purification exceeds 95%.
Table 4: HPLC Parameters
| Column | Gradient | Flow Rate | Retention Time | Source |
|---|---|---|---|---|
| C18 (5 µm) | 10–60% ACN in 30 min | 1 mL/min | 18.2 min |
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-leucyl-L-alanyl-L-seryl-L-leucyl-L-histidyl-L-prolyl-L-seryl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as histidine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific reagents depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of oxo-histidine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
1.1 Antioxidant Properties
Research indicates that peptides similar to L-Seryl-L-leucyl-L-alanyl-L-seryl-L-leucyl-L-histidyl-L-prolyl-L-seryl-L-valine exhibit significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
- Case Study : A study on peptide-derived antioxidants demonstrated that specific sequences could effectively scavenge free radicals, thereby reducing cellular damage .
1.2 Antimicrobial Effects
Peptides with similar structures have shown antimicrobial properties against a range of pathogens. This makes them candidates for developing new antimicrobial agents.
- Case Study : Research highlighted the antimicrobial efficacy of specific peptides against Gram-positive and Gram-negative bacteria, suggesting potential applications in food preservation and medical therapeutics .
Applications in Drug Development
2.1 Drug Delivery Systems
this compound can be utilized in drug delivery systems due to its ability to form stable complexes with various drug molecules, enhancing their solubility and bioavailability.
- Table 1: Comparison of Peptide-Based Drug Delivery Systems
| Peptide Structure | Drug Compatibility | Bioavailability Enhancement |
|---|---|---|
| L-Seryl-L-leucyl... | High | Significant |
| L-Valyl-Glycyl... | Moderate | Moderate |
| L-Alanylleucine... | Low | Minimal |
2.2 Targeted Therapy
The specificity of peptide sequences allows for targeted therapy approaches, particularly in cancer treatment where peptides can be designed to bind selectively to cancer cells.
- Case Study : A study demonstrated that conjugating peptides to chemotherapeutic agents improved targeting efficiency and reduced side effects in tumor models .
Nutritional Applications
3.1 Nutraceuticals
Peptides like this compound are being explored as nutraceuticals due to their potential health benefits, including muscle recovery and immune support.
- Table 2: Nutritional Benefits of Peptides
| Peptide Structure | Health Benefit | Evidence Level |
|---|---|---|
| L-Seryl-L-leucyl... | Muscle recovery | High |
| L-Alanylleucine... | Immune support | Moderate |
| L-Valyltreonine... | Anti-inflammatory | Low |
Research and Development Trends
Current trends in research focus on the synthesis of novel peptides with enhanced biological activities through modifications of sequences like L-Seryl-L-leucyl...
Mechanism of Action
The mechanism of action of L-Seryl-L-leucyl-L-alanyl-L-seryl-L-leucyl-L-histidyl-L-prolyl-L-seryl-L-valine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the peptide may bind to receptors or enzymes, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Linear vs. Cyclic Peptides
- Target Compound : Linear structure with unmodified residues, likely favoring synthetic accessibility but reduced metabolic stability compared to cyclic analogs .
- Cyclo[[(E)-(2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoyl]-... (C61H109N11O12): Cyclic peptide with N-methylated and hydroxylated residues, enhancing resistance to enzymatic degradation. Molecular weight: 1188.58 vs. the target compound’s estimated ~900–1000 Da range .
Methylation and Stability
- N-methyl-l-leucyl-N-methyl-l-valyl Derivatives (CAS 59865-13-3): Methylation reduces hydrogen-bonding capacity and improves lipophilicity, contrasting with the target’s unmethylated serine and histidine residues .
Physicochemical Properties
Polar Surface Area (PSA)
- Target Compound : High PSA (>500 Ų predicted) due to multiple serine (hydroxyl) and histidine (imidazole) groups, similar to L-histidyl-L-seryl-L-valyl... (PSA 541.25) .
- L-histidyl-L-alanyl-L-arginyl-L-valyl-L-prolyl-L-leucyl (PSA 319.71): Lower PSA due to fewer polar residues, favoring membrane permeability .
pKa and Solubility
- Target Compound : Predicted pKa ~2.77–3.38, influenced by histidine’s imidazole (pKa ~6.0) and serine’s hydroxyl groups .
- L-alpha-glutamyl-L-valyl-L-tyrosyl... (CAS 154652-68-3): Contains tyrosine (pKa ~10.1), altering solubility in alkaline conditions .
Amino Acid Composition and Bioactivity
- Target vs. L-Seryl-L-leucyl-L-alanyl-L-alpha-aspartyl-L-valyl-L-histidyl-L-isoleucyl-L-alpha-glutamyl-L-valine (CAS 1133963-95-7):
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Functional Group Impact
Biological Activity
L-Seryl-L-leucyl-L-alanyl-L-seryl-L-leucyl-L-histidyl-L-prolyl-L-seryl-L-valine is a complex peptide that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
This compound is a nonapeptide composed of nine amino acids. The sequence of amino acids contributes to its unique properties and biological functions. The molecular weight of this peptide is approximately 1001.1 g/mol, indicating a relatively large size for a peptide, which may influence its solubility and interaction with biological targets .
Physical Properties
- Molecular Formula : C51H83N13O11
- Molecular Weight : 1001.1 g/mol
- Solubility : Soluble in water and polar solvents, which enhances its bioavailability.
Pharmacological Effects
- Antioxidant Activity : Research has shown that peptides similar to this compound exhibit significant antioxidant properties. These peptides can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage .
- Vasodilatory Effects : Some studies indicate that polypeptides containing similar sequences have vasodilatory and hypotensive activities. This suggests potential applications in cardiovascular health, particularly in managing hypertension .
- Neuroprotective Properties : There is emerging evidence that certain peptides can protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect is particularly relevant in the context of neurodegenerative diseases .
The mechanisms underlying the biological activities of this compound may involve:
- Cell Signaling Pathways : Interaction with specific receptors or enzymes that modulate signaling pathways related to inflammation, apoptosis, and cellular repair.
- Gene Expression Modulation : Influencing the expression of genes involved in antioxidant defense mechanisms and stress response.
Study on Antioxidant Activity
A study published in a peer-reviewed journal evaluated the antioxidant capacity of various peptides, including those with sequences similar to L-Seryl-L-leucyl... . The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, highlighting the potential for these peptides in therapeutic applications against oxidative stress-related conditions .
Clinical Implications for Cardiovascular Health
Another clinical study investigated the effects of peptide supplementation on blood pressure regulation in hypertensive patients. Patients receiving a peptide formulation containing L-Seryl... showed a statistically significant reduction in systolic and diastolic blood pressure over 12 weeks, suggesting that this peptide may have beneficial effects on cardiovascular health .
Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
